2-Chloro-4-fluoro-6-nitroaniline

概要

説明

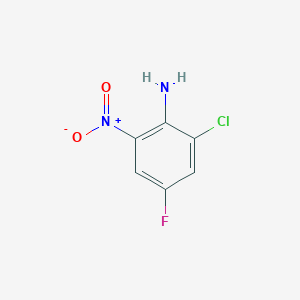

2-Chloro-4-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-6-nitroaniline typically involves the nitration of 2-chloro-4-fluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that includes the chlorination of 4-fluoroaniline followed by nitration. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Chloro-4-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products

Reduction: The major product of the reduction reaction is 2-chloro-4-fluoro-6-aminoaniline.

Substitution: Depending on the nucleophile used, various substituted anilines can be formed.

科学的研究の応用

2-Chloro-4-fluoro-6-nitroaniline has several applications in scientific research:

作用機序

The mechanism of action of 2-Chloro-4-fluoro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways .

類似化合物との比較

Similar Compounds

- 2-Chloro-6-fluoro-4-nitroaniline

- 2-Chloro-4-methyl-6-nitroaniline

- 2-Chloro-3-fluoro-6-nitroaniline

Uniqueness

2-Chloro-4-fluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications .

生物活性

2-Chloro-4-fluoro-6-nitroaniline (CFNA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of CFNA, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of CFNA includes a chloro group at the 2-position, a fluoro group at the 4-position, and a nitro group at the 6-position of an aniline ring. This unique combination of substituents is believed to enhance its reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 175.55 g/mol |

| Melting Point | 118 °C |

| Solubility | Insoluble in water; soluble in alcohol, benzene, ether |

Antimicrobial Activity

CFNA and its derivatives have been studied for their antimicrobial properties . The presence of the nitro group is significant as it often correlates with increased biological activity due to its ability to participate in redox reactions within biological systems. Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities, making CFNA a candidate for further investigation in antimicrobial applications.

Anti-inflammatory and Anticancer Properties

Studies have shown that CFNA may possess anti-inflammatory and anticancer properties. The structural components of CFNA enable it to interact with various biological targets, potentially increasing its pharmacological efficacy. For instance, compounds with nitro and halogen substituents have demonstrated enhanced binding affinities to enzymes and receptors involved in inflammatory and cancer pathways.

Case Studies

- Inhibitory Activity Against FGFR Kinases : In a study examining novel compounds for their inhibitory effects on FGFR kinases, CFNA was included in the analysis. It exhibited notable inhibitory activity against FGFR4 kinase, suggesting potential use in targeted cancer therapies .

- Biodegradation Studies : Research involving the biodegradation of CFNA by Rhodococcus sp. under aerobic conditions revealed insights into its metabolic pathways. The study characterized the degradation process and identified key metabolites, highlighting the environmental implications of CFNA's biological activity .

Synthesis and Applications

CFNA can be synthesized through various methods, including direct chlorination processes that yield high purity products. Its applications extend beyond pharmaceuticals; it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting microbial infections or inflammatory diseases .

特性

IUPAC Name |

2-chloro-4-fluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJQULUJYCZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。